Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
Description
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound with a molecular formula of C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol . Its structure features:
- A propan-2-yl (isopropyl) group at the N1 position of the pyrazole ring.
- An oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the C3 position.
- An ethyl carboxylate moiety at the C4 position.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 3-(oxolan-2-yl)-1-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-4-17-13(16)10-8-15(9(2)3)14-12(10)11-6-5-7-18-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
JAHIIVHRMYKPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2CCCO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Routes
Pyrazole Core Construction
Pyrazole rings are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, a substituted 1,3-dicarbonyl precursor bearing the oxolane substituent or a protected form thereof is reacted with isopropyl hydrazine or its derivative to yield the pyrazole ring with the isopropyl group at N-1.
Formation of the Ethyl Carboxylate Group
The ethyl ester at the 4-position is typically introduced by esterification of the corresponding pyrazole-4-carboxylic acid intermediate. This can be achieved by:
Direct esterification using ethanol in acidic conditions.
Oxidation of pyrazole-4-carbaldehyde to the carboxylic acid followed by esterification.
N-1 Isopropyl Substitution
N-alkylation of the pyrazole nitrogen with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate) is a common method to install the isopropyl group at N-1.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of isopropyl hydrazine with 1,3-dicarbonyl bearing oxolane substituent | Pyrazole core with oxolane substituent and N-1 isopropyl |
| 2 | Oxidation | Potassium permanganate or K2Cr2O7 in acidic medium | Conversion of pyrazole-4-carbaldehyde to carboxylic acid |
| 3 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Formation of ethyl ester at 4-position |
| 4 | Purification | Recrystallization or chromatography | Pure Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate |
Process Optimization and Industrial Considerations
Catalyst Use: Palladium-catalyzed Suzuki coupling reactions are employed in related pyrazole syntheses to form C-C bonds with high efficiency, using low catalyst loadings to reduce cost and metal contamination.
Solvent Systems: Biphasic solvent systems (e.g., acetonitrile-water) facilitate product isolation without cumbersome distillation.
Temperature Control: Reactions are typically conducted between 60–75 °C to optimize conversion and minimize side reactions.
Purification: Activated carbon treatment and filtration through celite improve purity by removing colored impurities and catalyst residues.
Yield: Multi-step processes for related pyrazole derivatives report overall yields exceeding 80% with optimized protocols.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | 60–75 °C, 1–5 hours | Condensation with isopropyl hydrazine |
| Oxidation | KMnO4 or K2Cr2O7, acidic medium, room temp | Converts aldehyde to carboxylic acid |
| Esterification | Ethanol, H2SO4 catalyst, reflux | Yields ethyl ester |
| N-alkylation | Isopropyl bromide, base (NaH/K2CO3), DMF | Introduces N-1 isopropyl group |
| Purification | Recrystallization, chromatography | Achieves >95% purity |
| Overall yield | 80–85% | Dependent on reaction scale and purification methods |
Extensive Research Discoveries
Oxidation of Pyrazole-4-Carbaldehydes: Potassium permanganate oxidation of pyrazole-4-carbaldehydes to corresponding carboxylic acids is a well-documented step in pyrazole ester synthesis.
Suzuki Coupling for Pyrazole Functionalization: Palladium-catalyzed Suzuki cross-coupling reactions enable efficient formation of substituted pyrazoles, allowing installation of various aryl or heteroaryl groups with controlled regioselectivity.
Catalyst Loading Reduction: Recent patents highlight reducing palladium catalyst loading to as low as 0.5–0.8 mol% without compromising yield, improving cost-efficiency and reducing metal residues in the final product.
Phase Transfer Catalysis: Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates and yields in Suzuki couplings involving pyrazole intermediates.
Solvent Innovations: Employing acetonitrile-water biphasic systems simplifies product isolation by precipitation, avoiding multiple distillation steps and improving scalability.
Functional Group Compatibility: The oxolane ring is stable under the described reaction conditions, allowing its incorporation without protective groups in certain synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
A systematic comparison with structurally related pyrazole-4-carboxylates highlights critical differences in substituents, synthetic routes, and inferred properties.
Structural and Substituent Analysis
Key Observations:
- Substituent Effects: The oxolan-2-yl group in the target compound likely improves polarity and solubility in polar solvents compared to lipophilic groups (e.g., trifluoromethyl in or nitro in ). Amino or sulfamoyl groups (e.g., XUTZIX ) enable stronger hydrogen bonding, influencing crystal packing and solubility.
Comparison with Other Derivatives:
- One-Pot Synthesis: Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylates are synthesized via a scalable one-pot method, emphasizing cost-effectiveness .
- Diazomethane Utilization : Derivatives like 4-aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles employ diazomethane and triethylamine, requiring stringent temperature control (-20°C) .
Industrial Viability:
Physicochemical and Functional Properties
Inferred Properties (Based on Substituents):
- Solubility : The oxolan-2-yl group likely increases aqueous solubility relative to compounds with aromatic (e.g., phenyl in RUVHUO ) or fluorinated groups (e.g., trifluoromethyl in ).
- Melting Point : Steric bulk from isopropyl and rigid oxolane may elevate melting points compared to linear alkyl derivatives (e.g., ethyl in YOYHOK ).
Biological Activity
Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 2059938-69-9 |
| Structure | Chemical Structure |
The compound features an ethyl ester group, an oxolane ring, and a pyrazole ring, contributing to its unique biological activity profile.
The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various physiological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has been evaluated against several cancer cell lines, showing promising cytotoxic effects:
These values indicate that the compound exhibits significant potency against liver and lung carcinoma cell lines, comparable to established chemotherapeutic agents like cisplatin.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound's structure allows it to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
A comprehensive review of pyrazole derivatives, including this compound, indicates a trend toward developing compounds with enhanced biological activity through structural modifications. For example:
- Structural Modifications : Alterations in the pyrazole ring or substituents can significantly impact biological activity.
- Combination Therapies : The compound may be explored in combination with other therapeutic agents to enhance efficacy against resistant cancer cell lines.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to understand its unique properties better:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 1-(propan-2-yl)-1H-pyrazole-4-carboxylate | Lower anticancer activity |
| Methyl ester derivatives | Variability in solubility and reactivity |
The presence of the oxolane ring in this compound distinguishes it from other derivatives, potentially enhancing its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
